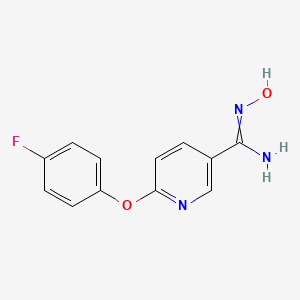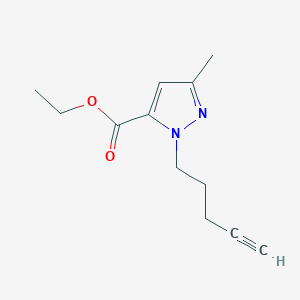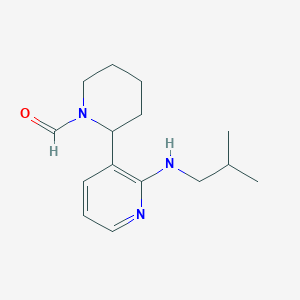
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group and a hydroxypyridine carboximidamide moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nucleophilic substitution of a fluorophenol derivative with a pyridine carboximidamide precursor under basic conditions. The reaction is often carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorophenoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of a nitro group results in an amine derivative.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine
- Silicon phthalocyanines
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-(4-fluorophenoxy)-N’-hydroxypyridine-3-carboximidamide stands out due to its unique combination of a fluorophenoxy group and a hydroxypyridine carboximidamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H10FN3O2 |
|---|---|
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16) |
InChI-Schlüssel |
DGJFTVIPBVASGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)


![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)




![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)
![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)

